molecular formula C16H10ClNO3 B11836386 2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid

2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B11836386
M. Wt: 299.71 g/mol
InChI Key: TZNLLVPRKFVCSQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative characterized by a 2-chlorophenyl substituent at position 2, a hydroxyl group at position 4, and a carboxylic acid at position 3. The hydroxyl and carboxylic acid groups enhance solubility in polar solvents and enable hydrogen bonding, while the aromatic chlorophenyl group contributes to lipophilicity and steric effects .

Properties

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C16H10ClNO3/c17-11-7-3-1-5-9(11)14-13(16(20)21)15(19)10-6-2-4-8-12(10)18-14/h1-8H,(H,18,19)(H,20,21)

InChI Key

TZNLLVPRKFVCSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)C3=CC=CC=C3Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Steps and Conditions

The Gould-Jacobs reaction involves four key steps:

  • Condensation :

    • Reagents : 2-Chloroaniline reacts with ethoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate) in ethanol.

    • Conditions : Room temperature, typically for 1–2 hours.

    • Product : Diethyl 2-((2-chlorophenyl)amino)methylene malonate.

  • Cyclization :

    • Reagents : Diphenyl ether or phthalic anhydride (Ph₂O) as solvents.

    • Conditions : Heating at 200–250°C for 2–4 hours.

    • Product : Ethyl 2-(2-chlorophenyl)-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis :

    • Reagents : Sodium hydroxide (2N).

    • Conditions : Reflux for 2 hours.

    • Product : 2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid.

  • Purification :

    • Acidification with HCl followed by recrystallization.

Mechanistic Insights

The reaction proceeds via a 6-electron cyclization mechanism:

  • Nucleophilic Attack : The aniline nitrogen attacks the carbonyl carbon of ethoxymethylenemalonic ester, releasing ethanol.

  • Cyclization : A six-membered transition state forms, leading to the quinoline ring system.

  • Tautomerism : The intermediate exists as a keto-enol tautomer, favoring the 4-hydroxyquinoline form.

  • Saponification : Base hydrolysis converts the ester to the carboxylic acid.

Optimization Strategies

Factor Optimal Conditions Impact on Yield Source
Catalyst 2-Chlorobenzoic acid (catalytic amount)Improved cyclization efficiency
Solvent Diphenyl ether vs. Ph₂OHigher boiling points enhance reaction kinetics
Temperature 210–220°CBalances reaction rate and side-product formation

Data Tables: Reaction Parameters and Yields

Key Reaction Steps and Literature Yields

Step Reagents/Conditions Yield Source
Cyclization Diphenyl ether, 200°C, 2h58–59%*
Hydrolysis 2N NaOH, reflux, 2h92%
Condensation Ethanol, RT, 1hN/A

*Yield for analogous 6-substituted quinolones.

Comparative Analysis of Solvents and Catalysts

Solvent Boiling Point (°C) Cyclization Efficiency
Diphenyl ether259High (preferred)
Phthalic anhydride285Moderate

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that derivatives of 4-hydroxyquinoline-3-carboxylic acids exhibit notable antioxidant properties. For instance, studies have shown that certain synthesized compounds derived from 2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid display good antioxidant activity, as measured by assays such as ABTS and DPPH .

Table 1: Antioxidant Activity of Quinoline Derivatives

Compound IdentifierAntioxidant AssayIC50 Value (µM)
14ABTS10
21aDPPH15
17aLipid Peroxidation20

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. A study indicated that quinoline derivatives, including those related to 2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid, exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism appears to involve the inhibition of key cellular pathways that promote cancer cell survival.

Case Study: Anticancer Efficacy

In a recent study, a series of synthesized quinoline derivatives were tested against breast cancer cell lines. The results showed that compounds with hydroxyl and carboxylic acid groups demonstrated enhanced cytotoxicity compared to their analogs without these functional groups .

Neuroprotective Effects

Quinoline derivatives have also been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Research indicates that these compounds may inhibit acetylcholinesterase, an enzyme associated with the breakdown of acetylcholine, thereby potentially enhancing cognitive function .

Table 2: Neuroprotective Activity of Quinoline Derivatives

Compound IdentifierAcetylcholinesterase Inhibition (%)
3g75
11e60

Antimicrobial Activity

Another significant application of 2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid is its antimicrobial activity. Studies have reported that related compounds possess antibacterial properties against various pathogens, making them candidates for further development as antimicrobial agents .

Synthesis and Modifications

The synthesis of this compound involves several methodologies aimed at enhancing its biological activity. Techniques such as hybridization with other pharmacophores have been employed to create more potent derivatives with improved solubility and bioavailability .

Synthesis Overview

The general synthetic route includes:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of functional groups (hydroxyl, carboxylic) via substitution reactions.
  • Characterization using NMR and mass spectrometry to confirm structure.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
  • Structure: Chlorine at position 4 of the phenyl ring (vs. 2-chlorophenyl in the target), amino group at position 4, and methoxyphenyl at position 3.
  • Synthesis : PdCl₂-catalyzed cross-coupling reaction, differing from the target’s likely Suzuki coupling or decarboxylation pathways .
Ethyl 4-hydroxyquinoline-3-carboxylate (B01–B09)
  • Structure: Ethyl ester at position 3 (vs.
  • Key Differences : The ester group increases lipophilicity, while the absence of the chlorophenyl substituent reduces steric hindrance. Hydrolysis to the carboxylic acid (C01–C09) mirrors the target’s acidic properties but lacks aromatic substitution .
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid
  • Structure: Chlorine at position 4, a ketone at position 2, and a saturated 1,2-dihydroquinoline ring.
  • Key Differences : The 2-oxo group and saturated ring reduce aromatic conjugation, altering electronic properties. Reactivity with amines highlights the carboxylic acid’s role in forming amides, a feature shared with the target compound .
2-Chloroquinoline-4-carboxylic Acid
  • Structure : Chlorine at position 2 and carboxylic acid at position 4 (vs. position 3 in the target).
  • Key Differences : Positional swap of carboxylic acid and chlorine alters dipole moments and hydrogen-bonding sites. The absence of a hydroxyl group reduces polarity .

Substituent Electronic and Steric Effects

6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid
  • Structure : Chlorine at position 6 and 3-methylphenyl at position 2.
  • Key Differences : Methyl group introduces steric bulk, while chlorine at position 6 (vs. 2-chlorophenyl) modifies electron distribution. The carboxylic acid at position 4 may exhibit different pKa compared to the target’s position 3 .
2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic Acid (Hexophan)
  • Structure : Dual carboxylic acids (positions 3 and 4) and a hydroxyl group on the phenyl ring.
  • Enhanced water solubility contrasts with the target’s moderate lipophilicity .
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic Acid
  • Structure : Chlorine at positions 7 and 3-phenyl, methyl at position 7.
  • Key Differences : Dual chlorine atoms amplify electron-withdrawing effects, while the methyl group adds steric hindrance. The carboxylic acid at position 4 may influence binding modes differently than position 3 .

Non-Quinoline Analogs

2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid
  • Structure: Oxazole core (vs. quinoline) with 2-chlorophenyl and carboxylic acid.
  • Higher ring strain may increase reactivity .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Substituents (Positions) Functional Groups Key Features Reference
Target Compound 2-(2-Chlorophenyl), 4-OH, 3-COOH Hydroxyl, Carboxylic Acid High polarity, hydrogen bonding -
4k (4-Amino derivative) 4-Cl (phenyl), 4-NH₂, 3-OMe Amino, Methoxy Enhanced π-π interactions
Ethyl 4-hydroxyquinoline-3-carboxylate 4-OH, 3-COOEt Ester Lipophilic intermediate
Hexophan 3,4-COOH, 4-OH (phenyl) Dual Carboxylic Acids Chelation potential
2-Chloroquinoline-4-carboxylic Acid 2-Cl, 4-COOH Carboxylic Acid Altered dipole moment

Table 2: Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility Trends
Target Compound ~303.7 Not Reported Moderate (polar solvents)
4k 380.8 223–225 Low (organic solvents)
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid 237.6 Not Reported High (due to dihydro structure)
Hexophan 309.3 Not Reported High (aqueous)

Biological Activity

2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone, which is known for its pharmacological properties. The presence of the 2-chlorophenyl group and the hydroxyl and carboxylic acid functional groups enhances its biological activity by influencing solubility, binding affinity, and overall pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid demonstrate activity against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

CompoundTarget BacteriaMIC (µM)
AB. subtilis4.69
BS. aureus5.64
CE. coli8.33
DPseudomonas aeruginosa13.40

Anticancer Activity

The compound has been studied for its potential as an anticancer agent, particularly through its ability to inhibit histone deacetylases (HDACs). Inhibition of HDACs is a promising strategy in cancer therapy as it can lead to cell cycle arrest and apoptosis in cancer cells. For example, one study reported that quinoline derivatives induced G2/M cell cycle arrest and promoted apoptosis in K562 leukemia cells .

Case Study: HDAC Inhibition

  • Compound Tested : D28 (related structure)
  • IC50 for HDAC3 : 24.45 µM
  • Mechanism : Induction of apoptosis through cell cycle modulation.

Antimalarial Activity

The compound's structural analogs have shown antimalarial activity against Plasmodium falciparum. Notably, a related quinoline derivative was found to inhibit translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite . This mechanism represents a novel approach to antimalarial drug development.

Antioxidant Activity

Antioxidant properties have also been attributed to quinoline derivatives, with some studies indicating that certain synthesized compounds exhibited good antioxidant activity as assessed by the ABTS assay method . The antioxidant capacity is essential for mitigating oxidative stress-related diseases.

Summary of Biological Activities

The following table summarizes the key biological activities associated with 2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid and its derivatives:

Biological ActivityMechanism/TargetReference
AntimicrobialInhibition of bacterial growth
AnticancerHDAC inhibition leading to apoptosis
AntimalarialInhibition of PfEF2
AntioxidantFree radical scavenging

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation of 2-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization under acidic or basic conditions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the chlorophenyl group . Solvent selection (e.g., DMF or toluene) and temperature control are critical for yield optimization. Post-synthetic purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer : Combine multiple analytical techniques:

  • X-ray crystallography : Use SHELX software for refinement to resolve crystal structure and detect potential tautomeric forms (e.g., keto-enol equilibrium in the hydroxyquinoline moiety) .
  • NMR spectroscopy : Analyze 1H^1H/13C^{13}C NMR shifts, particularly the deshielded carboxylic proton (~12-14 ppm) and aromatic protons in the chlorophenyl group .
  • Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), targeting the exact mass of the parent ion (C16_{16}H10_{10}ClNO3_3, expected m/z ~299.03) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Emergency measures : In case of exposure, rinse eyes with water for 15 minutes and consult a physician. For spills, neutralize with inert adsorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Discrepancies between experimental and theoretical data (e.g., unexpected 1H^1H NMR splitting) may arise from dynamic tautomerism or crystal packing effects. Employ variable-temperature NMR to study tautomeric equilibria or use density functional theory (DFT) calculations to predict spectral profiles. Cross-validate with single-crystal XRD data refined via SHELX .

Q. What strategies improve the compound’s solubility for in vitro bioactivity assays?

  • Methodological Answer :

  • Derivatization : Convert the carboxylic acid group to a sodium salt or ester prodrug to enhance aqueous solubility.
  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins in assays .
  • Micellar encapsulation : Employ surfactants like Tween-80 for hydrophobic intermediates .

Q. How does the chlorophenyl substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine atom activates the phenyl ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. For Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination), use bulky ligands (XPhos) to stabilize the catalytic cycle and mitigate steric hindrance from the ortho-chloro group .

Q. What challenges arise in crystallizing this compound for XRD studies, and how can they be addressed?

  • Methodological Answer : Poor crystallinity may result from conformational flexibility in the hydroxyquinoline core. Strategies include:

  • Solvent screening : Test polar aprotic solvents (e.g., acetone/water mixtures) to promote nucleation.
  • Seeding : Introduce microcrystals from a saturated solution to induce controlled growth.
  • Cryocooling : Use liquid nitrogen to stabilize crystals during data collection, especially if twinning is observed .

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